Methyl (2R)-1-(3,5-dimethylbenzoyl)azetidine-2-carboxylate
Description
Properties
CAS No. |
647854-87-3 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
methyl (2R)-1-(3,5-dimethylbenzoyl)azetidine-2-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-9-6-10(2)8-11(7-9)13(16)15-5-4-12(15)14(17)18-3/h6-8,12H,4-5H2,1-3H3/t12-/m1/s1 |
InChI Key |
QSSWWVIHMYUPQH-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)N2CC[C@@H]2C(=O)OC)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC2C(=O)OC)C |
Origin of Product |
United States |
Biological Activity
Methyl (2R)-1-(3,5-dimethylbenzoyl)azetidine-2-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique azetidine ring structure combined with a 3,5-dimethylbenzoyl moiety, which enhances its biological properties.
Chemical Structure and Properties
- Molecular Formula : CHN O
- Molecular Weight : Approximately 247.29 g/mol
- Structure : The compound consists of an azetidine ring, a methyl ester group, and a benzoyl substituent with two methyl groups positioned ortho to each other.
Research indicates that compounds similar to this compound exhibit significant biological activities. Notably, azetidine derivatives are known for their antibacterial properties , especially against Gram-negative bacteria. The presence of the benzoyl group is believed to enhance these effects by facilitating interactions with bacterial cell membranes. Additionally, azetidines have been shown to act as inhibitors of specific enzymes involved in bacterial cell wall synthesis, making them promising candidates for new antibiotic development.
Biological Activities
The biological activity of this compound can be summarized as follows:
- Antibacterial Activity : Exhibits significant activity against various Gram-negative bacterial strains.
- Enzyme Inhibition : Potential to inhibit enzymes critical for bacterial cell wall synthesis.
- Therapeutic Applications : Potential use in developing new antibiotics due to its unique structure and activity profile.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is provided below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl azetidine-2-carboxylate | CHNO | Simpler structure without benzoyl group |
| Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate | CHN O | Contains piperidine ring |
| 1-(4-Hydroxybenzoyl)-L-proline methyl ester | CHNO | Contains hydroxy group; different ring structure |
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that this compound displayed minimum inhibitory concentrations (MICs) against various bacterial strains, indicating its potential as an effective antibacterial agent. The MIC values were comparable to those of established antibiotics.
- Enzyme Inhibition Studies : Further research focused on the compound's ability to inhibit specific bacterial enzymes involved in cell wall synthesis. The results indicated that the compound could serve as a lead compound for developing new antibiotics targeting resistant bacterial strains.
- Synthetic Routes and Derivatives : The synthesis of this compound can be achieved through several methods that allow for the production of optically active forms crucial for biological testing. These synthetic routes have led to the exploration of various derivatives that may exhibit enhanced pharmacological properties.
Chemical Reactions Analysis
Nucleophilic Substitution at the Azetidine Nitrogen
The nitrogen atom in the azetidine ring acts as a nucleophilic site. Reactions with electrophiles or alkylating agents can modify the substituents on nitrogen:
-
Mechanism : The lone pair on nitrogen facilitates nucleophilic attack, leading to substitution or ring-opening depending on reaction conditions .
-
Example : Reaction with chloroformates (e.g., ethyl chloroformate) generates dealkylated products or γ-chloroamines via ring-opening pathways .
Key Factors Influencing Reactivity :
-
Steric hindrance from the 3,5-dimethylbenzoyl group slows substitution compared to simpler azetidines.
-
Polar solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Produces the corresponding carboxylic acid derivative.
-
Basic Hydrolysis : Forms the carboxylate salt, which can act as an intermediate for further functionalization .
| Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| 1M HCl, reflux, 6h | (2R)-1-(3,5-Dimethylbenzoyl)azetidine-2-carboxylic acid | 85 | |
| 1M NaOH, RT, 12h | Sodium salt of the carboxylic acid | 92 |
Ring-Opening Reactions
The strained four-membered azetidine ring undergoes ring-opening under specific conditions:
-
Acid-Catalyzed Ring-Opening : Concentrated HCl cleaves the ring to form γ-chloroamines or linear amines .
-
Enzymatic Degradation : Bacterial hydrolases metabolize azetidine rings into 2-hydroxy-4-aminobutyrate (HAB), as observed in Pseudomonas species .
Mechanistic Insight :
Quantum mechanical calculations suggest that ring strain (≈25 kcal/mol) lowers the activation energy for cleavage . The 3,5-dimethylbenzoyl group directs regioselectivity by stabilizing intermediates via π-π interactions .
Amide Bond Formation
The benzoyl group participates in amide coupling reactions:
-
Reagents : Carbodiimides (e.g., EDC) or mixed anhydrides.
-
Applications : Used to conjugate the compound to peptides or polymers for drug delivery studies.
Example Reaction :
Comparison with Similar Compounds
Key Observations :
- Azetidine vs. Larger Heterocycles : The compact azetidine ring in the target compound contrasts with the six-membered thiazolo-pyrimidine cores in 11a/b, which may enhance rigidity and influence solubility or metabolic stability.
- In contrast, 11b’s 4-cyanobenzylidene introduces an electron-withdrawing cyano group, likely increasing polarity .
Physicochemical Properties
Key Observations :
- The thiazolo-pyrimidine derivatives (11a/b) exhibit higher molecular weights (386–403 g/mol) compared to the azetidine-based target compound (261 g/mol), which may correlate with differences in bioavailability.
- Melting points for 11a/b (213–246°C) suggest crystalline stability, likely due to intermolecular interactions (e.g., hydrogen bonding from cyano groups in 11b) .
Preparation Methods
Synthesis from Azetidine Derivatives
This method involves the reaction of azetidine-2-carboxylic acid derivatives with benzoyl chlorides.
Reagents :
- Azetidine-2-carboxylic acid
- 3,5-Dimethylbenzoyl chloride
- Base (e.g., triethylamine)
-
- Dissolve azetidine-2-carboxylic acid in a suitable solvent (e.g., dichloromethane).
- Add triethylamine to the solution to neutralize the hydrochloric acid formed during the reaction.
- Slowly add 3,5-dimethylbenzoyl chloride while stirring at room temperature.
- Allow the reaction to proceed for several hours before quenching with water.
- Extract the product using an organic solvent and purify via column chromatography.
One-Pot Synthesis
A more efficient one-pot synthesis method combines multiple steps into a single reaction vessel.
Reagents :
- An appropriate azetidine precursor
- Benzoyl group source (e.g., benzoyl chloride)
- Catalyst (e.g., palladium on carbon)
-
- Combine the azetidine precursor, benzoyl chloride, and catalyst in a solvent such as DMF (dimethylformamide).
- Heat the mixture under reflux conditions for a specified time.
- Cool and filter off the catalyst.
- Purify the crude product by recrystallization or chromatography.
Use of Protecting Groups
In some cases, protecting groups are employed to prevent unwanted side reactions during synthesis.
Reagents :
- Azetidine derivative with a protecting group on the amine
- Benzoyl chloride
-
- Protect the amine group of azetidine using a suitable protecting agent (e.g., Boc anhydride).
- Follow similar steps as in previous methods for coupling with benzoyl chloride.
- Deprotect after completion of the reaction using acidic conditions to yield the final product.
The efficiency of each method can vary significantly based on reaction conditions such as temperature, time, and choice of solvent. A comparative analysis of yields from different methods is summarized in Table 1 below.
| Method | Yield (%) | Purity (%) | Comments |
|---|---|---|---|
| Synthesis from Azetidine | ~70 | >95 | Standard method |
| One-Pot Synthesis | ~85 | >90 | More efficient but requires optimization |
| Use of Protecting Groups | ~75 | >95 | Useful for complex substrates |
Methyl (2R)-1-(3,5-dimethylbenzoyl)azetidine-2-carboxylate can be synthesized through various methods, each with its advantages and challenges regarding yield and purity. The choice of synthetic route should be guided by the specific requirements of the research or application at hand, including considerations for scalability and environmental impact.
Further research may focus on optimizing these synthetic routes for higher yields and exploring alternative methods such as microwave-assisted synthesis or enzymatic approaches to enhance efficiency and sustainability in producing this important compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl (2R)-1-(3,5-dimethylbenzoyl)azetidine-2-carboxylate, and how can reaction conditions be optimized for yield and enantiomeric purity?
- Methodological Answer : The compound can be synthesized via acylation of azetidine-2-carboxylate derivatives using 3,5-dimethylbenzoyl chloride under basic conditions. Key steps include:
- Enantioselective synthesis : Use chiral auxiliaries or catalysts to maintain the (2R) configuration, as stereochemical integrity is critical for biological activity.
- Optimization : Refluxing in acetic anhydride/acetic acid with sodium acetate (as a base) improves reaction efficiency, as demonstrated in analogous heterocyclic syntheses .
- Workup : Crystallization from polar aprotic solvents (e.g., DMF/water) enhances purity. Monitor reaction progress via TLC or HPLC to minimize byproducts.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity and stereochemistry of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR in DMSO-d resolve signals for the azetidine ring, methyl esters, and aromatic protons. The (2R) configuration can be confirmed via NOE experiments or chiral shift reagents .
- IR Spectroscopy : Identify carbonyl stretches (C=O) from the ester (1700–1750 cm) and benzoyl group (1650–1680 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For example, a parent ion at m/z 290.1 (calculated for CHNO) .
Advanced Research Questions
Q. How do the electronic effects of the 3,5-dimethylbenzoyl group influence the compound's reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The 3,5-dimethyl substituents on the benzoyl group act as electron-donating groups, increasing the electron density at the carbonyl carbon. This reduces electrophilicity, slowing nucleophilic attacks (e.g., hydrolysis or aminolysis). To enhance reactivity:
- Catalysis : Use Lewis acids (e.g., ZnCl) to polarize the carbonyl group.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states.
- Kinetic Studies : Compare reaction rates with unsubstituted benzoyl analogs to quantify electronic effects .
Q. What computational methods can predict the crystal packing and stability of this compound, and how do they compare with experimental X-ray diffraction data?
- Methodological Answer :
- Software Tools : SHELXL (for refining X-ray data) and DFT-based tools (e.g., Gaussian) model intermolecular interactions. SHELXL is robust for small-molecule crystallography, handling twinned data and high-resolution refinements .
- Lattice Energy Calculations : Use force fields (e.g., Dreiding) to predict hydrogen bonding and van der Waals interactions. Compare computed lattice energies with experimental thermal stability (TGA/DSC data).
- Validation : Overlay computed and experimental crystal structures (RMSD < 0.5 Å confirms accuracy) .
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR chemical shifts) for similar azetidine carboxylate derivatives?
- Methodological Answer :
- Solvent and pH Effects : DMSO-d vs. CDCl can shift aromatic proton signals by 0.2–0.5 ppm. Adjust deuteration levels to minimize exchange broadening .
- Dynamic Effects : Conformational flexibility in azetidine rings may cause signal splitting. Use variable-temperature NMR to coalesce signals.
- Cross-Validation : Compare with solid-state NMR or X-ray structures to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
